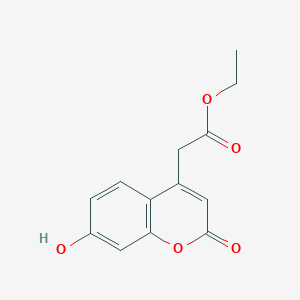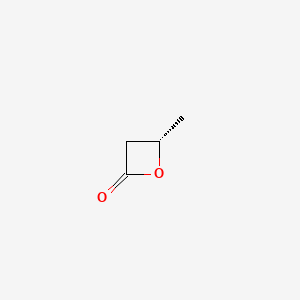
(-)-beta-Butyrolactone
Vue d'ensemble
Description
(-)-beta-Butyrolactone, also known as ®-4-Butyrolactone, is a chiral lactone with the molecular formula C4H6O2. It is a colorless liquid with a characteristic odor and is known for its role as an intermediate in various chemical reactions. This compound is of significant interest due to its applications in organic synthesis and its presence in various natural products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (-)-beta-Butyrolactone can be synthesized through several methods. One common approach involves the oxidation of 1,4-butanediol using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the cyclization of gamma-hydroxybutyric acid under acidic conditions.
Industrial Production Methods: In industrial settings, this compound is often produced via the dehydrogenation of 1,4-butanediol in the presence of a copper-based catalyst. This method is favored due to its efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: (-)-beta-Butyrolactone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form gamma-butyrolactone.
Reduction: Reduction of this compound can yield 1,4-butanediol.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, alcohols under acidic or basic conditions.
Major Products Formed:
Gamma-butyrolactone: Formed through oxidation.
1,4-Butanediol: Formed through reduction.
Various derivatives: Formed through substitution reactions.
Applications De Recherche Scientifique
Chemistry: (-)-beta-Butyrolactone is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a precursor for the synthesis of gamma-hydroxybutyric acid, a compound with significant medical applications.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It is also employed in the synthesis of biologically active molecules.
Medicine: this compound has potential applications in medicine, particularly in the development of drugs targeting neurological disorders. Its derivatives are being explored for their therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and solvents. It is also utilized in the manufacture of specialty chemicals and as a solvent in various chemical processes.
Mécanisme D'action
The mechanism of action of (-)-beta-Butyrolactone involves its interaction with various molecular targets and pathways. It can act as a precursor to gamma-hydroxybutyric acid, which exerts its effects by binding to gamma-aminobutyric acid receptors in the brain. This interaction modulates neurotransmitter release and influences neuronal activity.
Comparaison Avec Des Composés Similaires
Gamma-butyrolactone: A structurally similar compound with similar chemical properties.
1,4-Butanediol: A related compound that can be synthesized from (-)-beta-Butyrolactone.
Gamma-hydroxybutyric acid: A derivative of this compound with significant biological activity.
Uniqueness: this compound is unique due to its chiral nature, which allows it to participate in stereoselective reactions. This property makes it valuable in the synthesis of enantiomerically pure compounds, which are important in pharmaceuticals and other applications.
Propriétés
IUPAC Name |
(4S)-4-methyloxetan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c1-3-2-4(5)6-3/h3H,2H2,1H3/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCLMSFRWBPUSK-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65058-82-4 | |
| Record name | beta-Butyrolactone, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065058824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .BETA.-BUTYROLACTONE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X25Z9LJI75 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


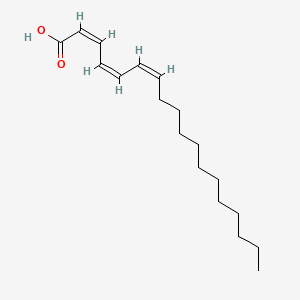
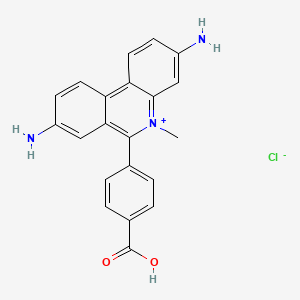
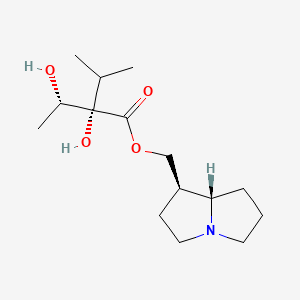
![(2S)-4-Carbamoyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B1609370.png)
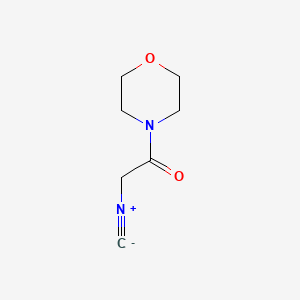
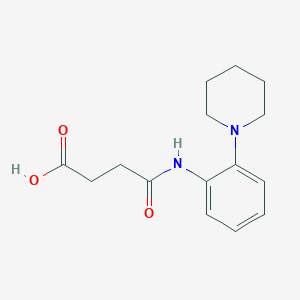

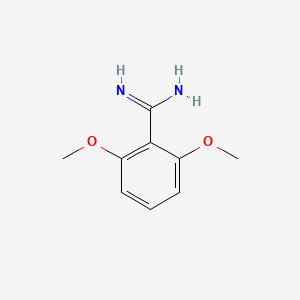


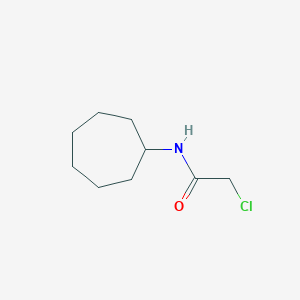
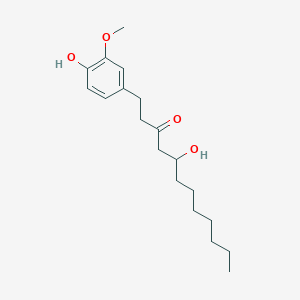
![7-Phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyridine](/img/structure/B1609387.png)
